Cas no 80557-12-6 (Grifolic acid)

Grifolic acid structure
Grifolic acid structure
Product Name:Grifolic acid
CAS-Nr.:80557-12-6
MF:C23H32O4
MW:372.497787475586
MDL:MFCD20260370
CID:725275
PubChem ID:9976563
Update Time:2024-10-27

Grifolic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Grifolic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
    • [ "" ]
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid (ACI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)- (ZCI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- (9CI)
    • Ilicicolinic acid B
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoic acid
    • HY-N3977
    • CHEMBL513978
    • GTPL5588
    • CS-0024554
    • BDBM50537951
    • MS-26015
    • SCHEMBL20819669
    • Q27077856
    • AKOS024458235
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
    • 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoicacid
    • SCHEMBL12180037
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid; Grifolic acid
    • 80557-12-6
    • 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic Acid; (E,E)-2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)benzoic Acid; 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]benzoic Acid; Ilicicolinic Acid B
    • DA-73872
    • G14074
    • MDL: MFCD20260370
    • Inchi: 1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
    • InChI-Schlüssel: QPIZDZGIXDKCRC-JTCWOHKRSA-N
    • Lächelt: C(C1C(O)=CC(C)=C(C(=O)O)C=1O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Berechnete Eigenschaften

  • Genaue Masse: 372.23000
  • Monoisotopenmasse: 372.23005950g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 569
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topologische Polaroberfläche: 77.8Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • PSA: 77.76000
  • LogP: 6.06610

Grifolic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
G786500-1mg
Grifolic Acid
80557-12-6
1mg
$ 159.00 2023-09-07
TRC
G786500-5mg
Grifolic Acid
80557-12-6
5mg
$ 634.00 2023-09-07
TRC
G786500-10mg
Grifolic Acid
80557-12-6
10mg
$ 1228.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18034-1mg
Grifolic acid
80557-12-6 98%
1mg
¥1552.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18034-250ug
Grifolic acid
80557-12-6 98%
250ug
¥528.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18034-500ug
Grifolic acid
80557-12-6 98%
500ug
¥940.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G30210-5mg
2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
80557-12-6 ,HPLC≥98%
5mg
¥5280.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4167-1 mg
Grifolic acid
80557-12-6
1mg
¥3117.00 2022-04-26
MedChemExpress
HY-N3977-1mg
Grifolic acid
80557-12-6 ≥98.0%
1mg
¥3500 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4167-5 mg
Grifolic acid
80557-12-6
5mg
¥7948.00 2022-04-26

Grifolic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Referenz
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Chloroform ;  18.5 h, 50 °C; 50 °C → 22 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 22 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
2.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
2.5 Solvents: Water ;  -78 °C → 22 °C
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
2.7 Solvents: Water
3.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
3.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Referenz
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Aromatic prenyltransferase
Referenz
Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue
Okada, Masahiro; et al, Organic Letters, 2017, 19(12), 3183-3186

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
1.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
1.5 Solvents: Water ;  -78 °C → 22 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
1.7 Solvents: Water
2.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Referenz
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
1.2 18 h, 25 °C
1.3 Solvents: Toluene ;  4 h, 55 °C
2.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
2.2 0 °C; 1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
2.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
2.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  overnight, 25 °C
1.2 25 °C; overnight, 5 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Grifolic acid Raw materials

Grifolic acid Preparation Products

Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz